5-chloro-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Overview
Description
5-chloro-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
For instance, some compounds inhibit the activity of CDKs, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdks can affect various pathways related to cell cycle regulation, potentially leading to cell cycle arrest .
Pharmacokinetics
The degree of lipophilicity of similar compounds allows them to diffuse easily into cells, which could impact their bioavailability .
Result of Action
Similar compounds have been found to inhibit the growth of various cell lines, suggesting potential cytotoxic activities .
Biochemical Analysis
Biochemical Properties
5-chloro-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is crucial in the folate pathway . By inhibiting DHFR, this compound can disrupt the synthesis of nucleotides, thereby affecting DNA replication and cell division. Additionally, this compound interacts with various proteins, potentially altering their function and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, the compound can induce cell cycle arrest and promote programmed cell death in certain cancer cell lines. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of DHFR, which leads to a decrease in tetrahydrofolate levels and subsequently impairs DNA synthesis . Additionally, this compound can bind to other biomolecules, such as proteins and nucleic acids, altering their structure and function. These binding interactions can result in enzyme inhibition or activation, changes in gene expression, and disruption of cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The specific temporal dynamics of its effects may vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its therapeutic potential and toxicity. At lower dosages, the compound has demonstrated efficacy in inhibiting tumor growth without significant adverse effects . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to folate metabolism . The compound interacts with enzymes such as DHFR, leading to alterations in the levels of key metabolites like dihydrofolate and tetrahydrofolate. These changes can affect metabolic flux and the overall metabolic state of the cell. Additionally, the compound may influence other metabolic pathways indirectly by modulating gene expression and enzyme activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound is likely transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it can accumulate in various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues may be influenced by factors such as tissue perfusion, binding to plasma proteins, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function . The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins. This localization is likely facilitated by specific targeting signals or post-translational modifications that direct the compound to the nucleus. Additionally, the compound may localize to other organelles, such as mitochondria, where it can influence mitochondrial function and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,6-diaminopyridine with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then chlorinated using thionyl chloride to introduce the chlorine atom at the desired position. The final step involves cyclization and methylation using dimethyl sulfate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 5-amino or 5-thio derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is used as a building block for the synthesis of more complex heterocyclic compounds
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the pyrido[2,3-d]pyrimidine core is crucial for binding to specific biological targets, making it a valuable scaffold in drug discovery .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its derivatives may find applications in the production of dyes, pigments, and polymers.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1,3-dimethyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione: Similar structure but lacks the fused ring system.
1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione: Lacks the chlorine atom.
5-bromo-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione: Bromine instead of chlorine.
Uniqueness
The presence of both chlorine and methyl groups in 5-chloro-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-12-7-6(5(10)3-4-11-7)8(14)13(2)9(12)15/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVRJCBILSPHSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182728 | |
Record name | 5-Chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112734-83-5 | |
Record name | 5-Chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112734-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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